molecular formula C21H32O4 B1243403 Protomycinolide IV

Protomycinolide IV

Cat. No. B1243403
M. Wt: 348.5 g/mol
InChI Key: OKKXFUWPZCKUST-BLBACJNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protomycinolide IV is a macrolide.

Scientific Research Applications

Synthesis and Chemical Studies

  • Total Synthesis : Protomycinolide IV, a 16-membered macrolide antibiotic, has been synthesized from two fragments, with chirality introduced by asymmetric epoxidation of allylic alcohols. This study also developed a new synthesis method for the Prelog-Djerassi lactonic acid (Honda, Katsuki, & Yamaguchi, 1984).
  • Synthesis Using Stereospecific Methylation : Another synthesis approach for Protomycinolide IV involved stereospecific methylation of γ,δ-epoxy acrylates by trimethylaluminum, highlighting its significance in producing medicinally important macrolide antibiotics (Miyashita et al., 1992).
  • Enantiocontrolled Route : An enantiocontrolled synthesis route starting with (S)-O-benzylglycidol was developed to synthesize Protomycinolide IV and its biogenetic precursors. This method utilized a common eight-carbon unit intermediate (Takano et al., 1992).
  • Asymmetric Pinacol-Type Rearrangement : The synthesis of C(1)–C(9) and C(11)–C(17) fragments of Protomycinolide IV was achieved from (S)-ethyl lactate via asymmetric pinacol-type rearrangement, demonstrating a vital step in the compound's production (Suzuki et al., 1985).

properties

Product Name

Protomycinolide IV

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15S,16R)-16-ethyl-6-hydroxy-5,7,9,15-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C21H32O4/c1-6-19-14(2)9-7-8-10-18(22)16(4)13-17(5)21(24)15(3)11-12-20(23)25-19/h7-12,14-17,19,21,24H,6,13H2,1-5H3/b9-7+,10-8+,12-11+/t14-,15-,16+,17-,19+,21+/m0/s1

InChI Key

OKKXFUWPZCKUST-BLBACJNTSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O)C)C)C

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)C

synonyms

protomycinolide IV

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protomycinolide IV
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Protomycinolide IV
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Protomycinolide IV
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Protomycinolide IV
Reactant of Route 5
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Reactant of Route 6
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